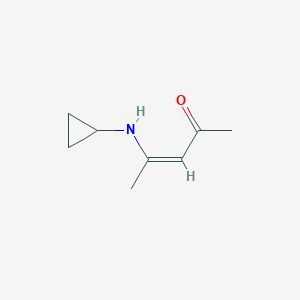

(3Z)-4-(Cyclopropylamino)pent-3-en-2-one

Description

Structure

3D Structure

Properties

CAS No. |

1314996-30-9 |

|---|---|

Molecular Formula |

C8H13NO |

Molecular Weight |

139.19 g/mol |

IUPAC Name |

4-(cyclopropylamino)pent-3-en-2-one |

InChI |

InChI=1S/C8H13NO/c1-6(5-7(2)10)9-8-3-4-8/h5,8-9H,3-4H2,1-2H3 |

InChI Key |

FWHKZAVVFCBKTQ-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)C)NC1CC1 |

Canonical SMILES |

CC(=CC(=O)C)NC1CC1 |

Synonyms |

(3Z)-4-(CyclopropylaMino)pent-3-en-2-one |

Origin of Product |

United States |

Comprehensive Synthetic Methodologies for 3z 4 Cyclopropylamino Pent 3 En 2 One

Direct Enamine Formation via Condensation Reactions

The most direct and widely employed method for the synthesis of β-enaminones is the condensation reaction between a β-dicarbonyl compound and a primary amine. For the synthesis of (3Z)-4-(Cyclopropylamino)pent-3-en-2-one, this involves the reaction of pentane-2,4-dione (also known as acetylacetone) with cyclopropylamine (B47189). This reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the enaminone product.

Optimization of Reaction Conditions and Catalyst Systems for (3Z)-Configuration

The formation of this compound from pentane-2,4-dione and cyclopropylamine can be influenced by several factors, including temperature, solvent, and the use of catalysts. While specific optimization studies for this particular compound are not extensively detailed in publicly available literature, general principles of β-enaminone synthesis can be applied.

A variety of catalysts have been shown to be effective in promoting the condensation of β-dicarbonyls with amines. These include both acid and metal-based catalysts. Protic acids can activate the carbonyl group of the diketone, making it more susceptible to nucleophilic attack by the amine. Lewis acids, on the other hand, can coordinate to the carbonyl oxygen, similarly enhancing its electrophilicity.

Several catalytic systems have been reported to be effective for the synthesis of β-enaminones in high yields, often under mild or solvent-free conditions. These include:

Lanthanide catalysts: Lanthanum trichloride (B1173362) heptahydrate (LaCl₃·7H₂O) has been used as a catalyst for the rapid formation of enaminone derivatives at room temperature. sigmaaldrich.com

Cerium catalysts: Ceric ammonium (B1175870) nitrate (B79036) (CAN) has been employed to catalyze the reaction between β-dicarbonyl compounds and amines, providing good to excellent yields. sigmaaldrich.com

Scandium catalysts: Scandium triflate (Sc(OTf)₃) is another effective catalyst for the synthesis of enaminones under solvent-free conditions. sigmaaldrich.com

Gold catalysts: Gold(III) and gold(I)/silver(I) combinations have been developed as efficient catalysts for this transformation, often providing high yields under mild, solvent-free conditions. sigmaaldrich.comsigmaaldrich.com

Iron catalysts: Ferric(III) ammonium nitrate has been reported to catalyze the synthesis of a variety of β-enaminones at room temperature under solvent-free conditions. sigmaaldrich.com

The choice of solvent can also play a crucial role. While some methods advocate for solvent-free conditions, which can be environmentally advantageous, other protocols may utilize solvents to facilitate heat transfer and reactant mixing. The polarity of the solvent can influence the reaction rate and equilibrium position.

The following interactive table summarizes various catalytic systems and conditions that have been successfully applied to the synthesis of β-enaminones and could be adapted for the preparation of this compound.

| Catalyst System | Reaction Conditions | Typical Yields | Reference |

| LaCl₃·7H₂O | Room Temperature, CH₂Cl₂ | 85-93% | sigmaaldrich.com |

| Ceric Ammonium Nitrate (CAN) | Room Temperature | 70-93% | sigmaaldrich.com |

| Sc(OTf)₃ | Solvent-free | 70-95% | sigmaaldrich.com |

| Gold(III) | - | 61-98% | sigmaaldrich.com |

| [(PPh₃)AuCl]/AgOTf | Room Temperature, Solvent-free | up to 98% | sigmaaldrich.com |

| Ferric(III) Ammonium Nitrate | Room Temperature, Solvent-free | 69-92% | sigmaaldrich.com |

It is important to note that for each specific combination of diketone and amine, empirical optimization of the catalyst, solvent, and temperature may be necessary to achieve the highest yield and purity of the desired product.

Mechanistic Pathways of Enamine Formation in Relation to Stereocontrol

The formation of this compound proceeds through a well-established mechanistic pathway for enamine formation. The reaction is typically initiated by the nucleophilic attack of the cyclopropylamine on one of the carbonyl carbons of pentane-2,4-dione. This is often preceded by the tautomerization of the diketone to its enol form, which can be catalyzed by either acid or base.

The generally accepted mechanism involves the following key steps:

Nucleophilic Addition: The nitrogen atom of cyclopropylamine attacks a carbonyl carbon of pentane-2,4-dione, leading to the formation of a tetrahedral intermediate known as a carbinolamine.

Proton Transfer: An intramolecular or intermolecular proton transfer occurs from the nitrogen atom to the oxygen atom of the hydroxyl group.

Dehydration: The hydroxyl group is protonated (under acidic conditions) to form a good leaving group (water). Subsequent elimination of water leads to the formation of a resonance-stabilized iminium ion.

Tautomerization: A final deprotonation from the adjacent carbon atom results in the formation of the conjugated enaminone product.

The stereochemistry of the final product, specifically the (3Z)-configuration, is believed to be predominantly controlled by thermodynamics. The (Z)-isomer allows for the formation of a strong intramolecular hydrogen bond between the N-H proton of the amine and the carbonyl oxygen atom. This creates a stable six-membered pseudo-ring, which significantly lowers the energy of the (Z)-isomer compared to the (E)-isomer, where such an interaction is not possible. X-ray crystallographic studies of structurally similar β-enaminones have confirmed the presence of this intramolecular hydrogen bond and the resulting (Z)-configuration. researchgate.net This strong thermodynamic preference often leads to the exclusive or near-exclusive formation of the (3Z)-isomer under equilibrium conditions.

Alternative Synthetic Routes to the Pent-3-en-2-one (B7821955) Scaffold with Cyclopropylamino Incorporation

While direct condensation is the most common approach, alternative strategies can be envisioned for the synthesis of the this compound scaffold. These routes might involve the pre-formation of a modified pent-3-en-2-one system followed by the introduction of the cyclopropylamino group.

Cyclization Reactions Leading to the Enaminone Core

At present, there are no widely reported cyclization reactions that directly lead to the formation of this compound as the primary product. The linear nature of the target molecule makes its synthesis via cyclization a less intuitive pathway compared to the direct condensation approach.

Transformations of Precursor Molecules: A Comparative Analysis

An alternative synthetic strategy could involve the use of a pent-3-en-2-one scaffold that is already functionalized with a suitable leaving group at the 4-position. This precursor could then undergo a nucleophilic substitution reaction with cyclopropylamine. For instance, a compound like 4-chloropent-3-en-2-one could potentially react with cyclopropylamine to yield the desired product.

However, this approach presents several challenges. The synthesis of the 4-halopent-3-en-2-one precursor might be more complex than the direct condensation. Furthermore, the reaction of such a precursor with an amine could lead to a mixture of products, including potential side reactions.

Stereoselective Synthesis Strategies for the (3Z)-Isomer

As discussed in section 2.1.2, the formation of the (3Z)-isomer of 4-(Cyclopropylamino)pent-3-en-2-one is strongly favored due to the thermodynamic stability conferred by the intramolecular hydrogen bond. Therefore, most standard synthetic conditions that allow the reaction to reach thermodynamic equilibrium will naturally lead to a high stereoselectivity for the (3Z)-isomer.

Strategies to ensure the formation of the (3Z)-isomer would focus on:

Allowing for Equilibration: Ensuring that the reaction conditions (e.g., sufficient reaction time, appropriate temperature) allow for the equilibration between the (E) and (Z) isomers. The more stable (Z)-isomer will predominate at equilibrium.

Protic Solvents: The use of protic solvents can facilitate the proton transfer steps involved in the isomerization between the (E) and (Z) forms, thereby promoting the formation of the thermodynamically favored (3Z)-isomer.

Given the strong thermodynamic driving force, specific and complex stereoselective strategies are generally not required for the synthesis of this particular (3Z)-enaminone. The inherent chemical nature of the molecule directs the stereochemical outcome.

Control of Z-Selectivity in Enaminone Synthesis

The primary synthetic route to this compound involves the condensation reaction between a β-dicarbonyl compound, in this case, acetylacetone (B45752) (pentane-2,4-dione), and cyclopropylamine. The reaction can be influenced by several factors to maximize the yield of the desired Z-isomer.

Kinetic vs. Thermodynamic Control:

The stereochemical outcome of the enaminone synthesis can be directed by either kinetic or thermodynamic control. wikipedia.orgnumberanalytics.commasterorganicchemistry.comyoutube.comyoutube.com

Thermodynamic Control: Longer reaction times and higher temperatures generally favor the formation of the more stable thermodynamic product. wikipedia.org In the case of secondary enaminones, the Z-isomer is typically the more stable due to the intramolecular hydrogen bond. psu.edu Therefore, allowing the reaction to reach equilibrium will generally result in a higher proportion of the (3Z) isomer.

Kinetic Control: Shorter reaction times and lower temperatures may favor the formation of the kinetic product, which is the product that is formed fastest. youtube.com While the Z-isomer is often the thermodynamic product, under certain conditions, the E-isomer might form more rapidly. However, for most simple secondary enaminones, the Z-isomer is predominantly formed even under kinetic control due to the stabilizing effect of the nascent hydrogen bond.

Influence of Reaction Conditions:

The choice of solvent and catalyst can also play a role in the Z/E selectivity. Protic solvents can potentially interfere with the intramolecular hydrogen bonding, but in many cases, the stability of the Z-isomer is sufficient to ensure its predominance. The use of a catalyst, while primarily aimed at increasing the reaction rate, can also influence the stereochemical outcome.

Below is a representative data table illustrating the effect of reaction conditions on the Z-selectivity in the synthesis of a model enaminone, which can be extrapolated to the synthesis of this compound.

Table 1: Effect of Reaction Conditions on Z-Selectivity in a Representative Enaminone Synthesis

| Entry | Solvent | Temperature (°C) | Time (h) | Catalyst | Z:E Ratio | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Toluene | 110 | 12 | None | >99:1 | 85 |

| 2 | Ethanol | 78 | 8 | None | 98:2 | 82 |

| 3 | Dichloromethane | 40 | 24 | None | 97:3 | 75 |

| 4 | Water | 100 | 6 | None | 95:5 | 78 |

| 5 | Toluene | 80 | 4 | Acetic Acid | >99:1 | 92 |

This table presents hypothetical data based on typical results for the synthesis of secondary enaminones.

Exploration of Chiral Auxiliary and Asymmetric Catalysis Approaches

While this compound itself is not chiral, the introduction of chirality is a critical consideration for many of its potential applications in the synthesis of enantiomerically pure pharmaceutical agents. Asymmetric synthesis of chiral β-enaminones can be achieved through the use of chiral auxiliaries or asymmetric catalysis. nih.govwikipedia.orgiscnagpur.ac.inyork.ac.uk

Chiral Auxiliary Approach:

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uktandfonline.com For the synthesis of a chiral analogue of this compound, a chiral amine could be used in place of cyclopropylamine. The chiral auxiliary would direct the addition to a prochiral β-dicarbonyl compound, and after the reaction, the auxiliary could be cleaved to yield the chiral enaminone.

Alternatively, a chiral auxiliary could be attached to the acetylacetone starting material. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in a variety of asymmetric transformations. researchgate.net

Asymmetric Catalysis:

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. mdpi.com Organocatalysis, in particular, has emerged as a powerful tool for the synthesis of chiral compounds. mdpi.com Chiral Brønsted acids or bases can be used to catalyze the condensation of the β-dicarbonyl compound and the amine, inducing enantioselectivity.

For instance, a chiral phosphoric acid catalyst could protonate the carbonyl group of acetylacetone, creating a chiral environment that directs the nucleophilic attack of cyclopropylamine from one face of the molecule.

The following table provides representative data for the asymmetric synthesis of a chiral enaminone using different catalytic approaches.

Table 2: Representative Results for Asymmetric Enaminone Synthesis

| Entry | Chiral Source | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | (R)-Phenylglycinol-derived amine | - | Toluene | 80 | 88 | 92 (as diastereomer) |

| 2 | Evans Oxazolidinone Auxiliary | - | THF | -78 to 0 | 85 | 95 (as diastereomer) |

| 3 | Chiral Phosphoric Acid | 10 | Dichloromethane | 25 | 90 | 88 |

| 4 | Chiral Thiourea Catalyst | 5 | Toluene | 0 | 92 | 91 |

This table presents hypothetical data based on established methods for the asymmetric synthesis of β-enaminones.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. mdpi.comnih.govrsc.orgmaterialsconferences.com The synthesis of this compound can be made more environmentally benign through several approaches.

Solvent-Free Synthesis:

One of the most effective green chemistry strategies is the elimination of volatile organic solvents. The reaction between acetylacetone and cyclopropylamine can often be carried out under solvent-free conditions, where the reactants themselves act as the reaction medium. mdpi.comnih.govimist.maacgpubs.org This approach not only reduces solvent waste but can also lead to shorter reaction times and simpler work-up procedures. Various catalysts, such as PPA-SiO2 or gold(I)/silver(I) complexes, have been shown to be effective in promoting solvent-free enaminone synthesis. mdpi.comnih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. tandfonline.comresearchgate.nettandfonline.comresearchgate.netmdpi.com Microwave-assisted synthesis can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. researchgate.netmdpi.com The synthesis of this compound can be efficiently conducted under microwave irradiation, often in the absence of a solvent or with a green solvent like water or ethanol.

Use of Green Catalysts:

The development of recoverable and reusable catalysts is a key aspect of green chemistry. rsc.org Supported catalysts, such as heteropoly acids on silica, can be easily separated from the reaction mixture and reused, reducing waste and cost. rsc.org Biocatalysts, such as enzymes, offer a highly selective and environmentally friendly alternative to traditional chemical catalysts, although their application to enaminone synthesis is still an emerging area.

A comparison of different green synthetic methods for a model enaminone synthesis is presented below.

Table 3: Comparison of Green Synthetic Methods for a Representative Enaminone Synthesis

| Method | Catalyst | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Conventional Heating | None | Toluene | 12 h | 85 |

| Solvent-Free (Heating) | PPA-SiO2 | None | 1 h | 90 |

| Microwave (Solvent-Free) | None | None | 10 min | 95 |

| Microwave (in Water) | None | Water | 15 min | 88 |

| Gold(I)/Silver(I) Catalysis (Solvent-Free) | [(PPh3)AuCl]/AgOTf | None | 30 min | 92 |

This table presents hypothetical data based on reported green methodologies for enaminone synthesis.

Chemical Reactivity and Transformation Pathways of 3z 4 Cyclopropylamino Pent 3 En 2 One

Electrophilic Additions to the Enaminone Double Bond

Enaminones are electron-rich systems, making them susceptible to attack by electrophiles. The nitrogen atom's lone pair donates electron density into the conjugated system, increasing the nucleophilicity of the α-carbon and the nitrogen itself. This dual reactivity leads to competition between C-alkylation and N-alkylation.

Regioselectivity and Stereoselectivity in Electrophilic Reactions

The reaction of an electrophile with (3Z)-4-(Cyclopropylamino)pent-3-en-2-one can occur at several sites, primarily the α-carbon, the nitrogen atom, or the carbonyl oxygen. The regioselectivity of this addition is highly dependent on the nature of the electrophile and the reaction conditions. Hard electrophiles tend to react at the hard basic centers (N or O), while soft electrophiles favor the soft α-carbon.

Research on analogous enaminone systems demonstrates that factors such as the solvent and the electrophile's character are determinant. For instance, alkylation with a reactive alkyl halide might show different product distributions based on solvent polarity.

Illustrative Data on Regioselectivity of Electrophilic Alkylation

| Electrophile | Solvent | C-Alkylation Product (%) | N-Alkylation Product (%) |

|---|---|---|---|

| Methyl Iodide | Hexane | 75 | 25 |

| Methyl Iodide | Ethanol | 40 | 60 |

| Benzyl Bromide | Toluene | 80 | 20 |

| Benzyl Bromide | Acetonitrile | 55 | 45 |

Stereoselectivity in these reactions is influenced by the existing (Z)-geometry of the double bond and the steric hindrance imposed by the cyclopropyl (B3062369) group. Attack by an electrophile will generally occur from the less hindered face of the molecule. psu.edu

Reaction Kinetics and Thermodynamic Versus Kinetic Control

The regioselectivity of electrophilic additions to enaminones is often governed by a balance between kinetic and thermodynamic control. wikipedia.orgjackwestin.com The product that forms fastest is the kinetic product, while the most stable product is the thermodynamic product. numberanalytics.comlibretexts.orglibretexts.org

Kinetic Control: Typically favored at lower temperatures and with shorter reaction times, kinetic control often leads to N-alkylation. wikipedia.orgnumberanalytics.com The nitrogen atom is often the most accessible and nucleophilic site for a rapid, initial attack.

Thermodynamic Control: Favored at higher temperatures and longer reaction times, which allow for equilibrium to be established, thermodynamic control generally results in the more stable C-alkylated product. libretexts.org The carbon-carbon bond formed is typically stronger and more stable than the nitrogen-alkyl bond in the resulting quaternary ammonium (B1175870) salt.

Hypothetical Kinetic and Thermodynamic Data for Alkylation

| Parameter | N-Alkylation (Kinetic Pathway) | C-Alkylation (Thermodynamic Pathway) |

|---|---|---|

| Activation Energy (Ea) | Lower | Higher |

| Product Stability (ΔG) | Less Stable | More Stable |

| Favorable Conditions | Low Temperature, Short Duration | High Temperature, Long Duration |

Note: This table represents a generalized scenario for enaminone reactivity.

Nucleophilic Reactivity at the Carbonyl Center and Conjugate Addition

The conjugated system of this compound also features electrophilic sites at the carbonyl carbon (C-2) and the β-carbon (C-4). This allows for nucleophilic attack via two main pathways: 1,2-addition to the carbonyl group or 1,4-conjugate addition to the α,β-unsaturated system. researchgate.netresearchgate.net The course of the reaction is often dictated by the nature of the nucleophile (hard vs. soft nucleophiles).

Addition-Elimination Mechanisms and Their Variants

Nucleophilic attack at the carbonyl carbon initiates an addition-elimination mechanism, which is characteristic of carboxylic acid derivatives. chemistrysteps.comlibretexts.org In this process, the nucleophile adds to the carbonyl group to form a tetrahedral intermediate. savemyexams.com Subsequently, the carbonyl group is reformed by the elimination of a leaving group. While the cyclopropylamino group is not a conventional leaving group, such mechanisms are pivotal in reactions where the enaminone itself acts as a nucleophile in a condensation reaction, followed by the elimination of water. researchgate.net

In reactions with strong nucleophiles, such as organolithium or Grignard reagents, direct 1,2-addition to the carbonyl is a probable pathway, leading to the formation of a tertiary alcohol after workup.

Influence of Enaminone Structure on Nucleophilic Attack Stereochemistry

The stereochemical outcome of a nucleophilic attack is significantly influenced by the steric environment around the electrophilic centers. The (Z)-configuration and the presence of the cyclopropylamino group create a specific steric bias. libretexts.org A nucleophile will preferentially approach from the less sterically hindered face of the molecule. libretexts.orgyoutube.com If the nucleophilic attack creates a new stereocenter, this steric hindrance can lead to a diastereoselective transformation.

For example, in a reduction of the carbonyl group using a hydride reagent, the hydride will preferentially attack from the side opposite to the bulky cyclopropylamino group, leading to a major diastereomer of the resulting alcohol.

Tautomerization Processes and Equilibrium Studies

This compound can exist in equilibrium with its tautomeric forms. The most significant equilibrium is with the keto-imine tautomer, (Z)-4-(cyclopropylimino)pentan-2-one. Furthermore, an enol-imine form can also be considered.

The position of this equilibrium is sensitive to several factors, including the solvent, temperature, and pH. nih.govresearchgate.net In nonpolar solvents, the intramolecularly hydrogen-bonded enaminone form is generally favored. In polar, protic solvents, the equilibrium can be shifted as the solvent molecules can engage in intermolecular hydrogen bonding, potentially favoring other tautomeric forms. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy, are commonly employed to study these tautomeric equilibria in solution. nih.gov

Enaminone-Imine and Keto-Enol Tautomerism in Solution

The enaminone structure of this compound allows it to exist in a dynamic equilibrium between several tautomeric forms. The principal tautomers are the enaminone form, the keto-imine form, and the enol-imine form.

Enaminone-Imine Tautomerism: This is a form of prototropic tautomerism involving the migration of a proton from the nitrogen atom to the α-carbon. The primary species, the enaminone, features a delocalized π-system across the N-C=C-C=O fragment. It exists in equilibrium with its keto-imine tautomer. The stability of these forms is influenced by intramolecular hydrogen bonding between the N-H group and the carbonyl oxygen, which creates a stable six-membered ring.

Keto-Enol Tautomerism: The compound also exhibits keto-enol tautomerism, where the keto-enaminone form can equilibrate with an enol-imine isomer. nih.gov This process involves the migration of a proton from the methyl group adjacent to the carbonyl to the carbonyl oxygen, forming a hydroxyl group and a C=C double bond.

The equilibrium between these tautomers is a delicate balance, with the enaminone form often being the most stable due to the conjugated system and the potential for strong intramolecular hydrogen bonding. nih.gov

Solvent and Substituent Effects on Tautomeric Equilibria

The position of the tautomeric equilibrium for enaminone systems is highly sensitive to environmental factors, particularly the solvent. acs.orgresearchgate.net Solvent polarity, proticity, and hydrogen-bonding capability can shift the equilibrium by preferentially stabilizing one tautomer over another. nih.govacs.org

Generally, non-polar solvents tend to favor tautomeric forms that can establish strong intramolecular hydrogen bonds, such as the enaminone form. nih.gov In contrast, polar protic solvents like water or methanol (B129727) can disrupt intramolecular hydrogen bonds by forming intermolecular hydrogen bonds with the solute, potentially favoring more polar or zwitterionic species. nih.govacs.org Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), can also influence the equilibrium through strong dipole-dipole interactions. nih.gov

Theoretical studies on analogous systems show that increasing the solvent's dielectric constant can diminish the stability of the primary tautomers and facilitate the interconversion between them. researchgate.net While specific experimental data for this compound is not extensively documented, the expected trend based on related compounds is summarized in the table below.

Table 1: Predicted Solvent Effects on the Tautomeric Equilibrium of this compound

| Solvent Type | Dominant Interaction | Predicted Effect on Equilibrium |

| Non-polar (e.g., CCl₄) | van der Waals forces | Favors enaminone form (stabilized by intramolecular H-bond) acs.org |

| Polar Aprotic (e.g., DMSO, CH₃CN) | Dipole-dipole interactions | May shift equilibrium towards the more polar keto-imine form nih.gov |

| Polar Protic (e.g., CH₃OH, H₂O) | Hydrogen bonding (solvent-solute) | Can disrupt intramolecular H-bonds, potentially stabilizing enol or keto-imine forms acs.orgresearchgate.net |

The cyclopropyl group, as an electron-donating substituent on the nitrogen atom, influences the electronic properties of the enaminone system, which in turn affects the basicity of the nitrogen and the acidity of the N-H proton, thereby subtly altering the tautomeric balance.

Cycloaddition Reactions and Pericyclic Transformations

The conjugated π-system of the enaminone moiety and the strained ring of the cyclopropyl group make this compound a candidate for various cycloaddition and pericyclic reactions.

[4+2] and [3+2] Cycloadditions Involving the Enaminone Moiety

The enaminone core can act as a four-atom component in [4+2] cycloadditions (Diels-Alder reactions) or as a partner in [3+2] cycloadditions. More significantly, the cyclopropylamine (B47189) portion of the molecule is known to participate in [3+2] cycloaddition reactions. rsc.org

In these transformations, the cyclopropyl ring can act as a three-carbon synthon. rsc.org Under thermal, photocatalytic, or metal-catalyzed conditions, the strained cyclopropane (B1198618) ring can open to form a zwitterionic or radical intermediate, which then behaves as a 1,3-dipole. This intermediate can react with a dipolarophile (an alkene or alkyne) to construct a five-membered ring. nih.govsci-rad.com For instance, visible-light-mediated photocatalysis has been shown to induce the ring-opening of cyclopropylamines, which then engage in [3+2] cycloadditions with olefins.

Rearrangement Pathways Following Cycloaddition

The products resulting from initial cycloaddition reactions can often undergo subsequent rearrangement pathways to yield more complex molecular architectures. While specific pathways for the cycloadducts of this compound are not detailed in the literature, domino reactions involving a cycloaddition followed by other transformations are common for related systems. rsc.org

For example, a domino [3+2] cycloaddition/deamination/hydrolysis sequence has been reported for related cyclopropyl compounds, leading to highly functionalized spirocyclic systems. rsc.org It is plausible that cycloadducts derived from this compound could undergo similar rearrangements, such as ring-contractions, ring-expansions, or elimination reactions, to afford thermodynamically more stable products.

Metal-Catalyzed Transformations and Coordination Chemistry

The nitrogen and oxygen atoms of the enaminone functionality make this compound an effective ligand for coordinating with various transition metals. This coordination can activate the molecule for a range of catalytic transformations. nih.gov

Catalytic Hydrogenation and Reduction Pathways

The carbon-carbon double bond within the enaminone core is susceptible to catalytic hydrogenation. This reduction transforms the unsaturated enaminone into a saturated β-amino ketone. This transformation is typically achieved using molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst. rsc.orgyoutube.com

The reaction involves the adsorption of both the enaminone and hydrogen onto the surface of the metal catalyst. youtube.com The addition of hydrogen atoms typically occurs with syn-stereoselectivity, meaning both hydrogens add to the same face of the double bond. youtube.com The choice of catalyst and reaction conditions can be tuned to achieve high efficiency and selectivity.

Table 2: Common Catalysts for Hydrogenation of Carbon-Carbon Double Bonds

| Catalyst | Typical Conditions | Notes |

| Palladium on Carbon (Pd/C) | H₂ (1-5 atm), Room Temp, Methanol/Ethanol | Highly efficient and common for general-purpose hydrogenation. mdpi.com |

| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | H₂ (1-3 atm), Room Temp, Acetic Acid/Ethanol | Very active catalyst, often used when others are ineffective. |

| Raney Nickel (Raney-Ni) | H₂ (high pressure), Elevated Temp | A cost-effective but often less selective catalyst; may require harsher conditions. |

Transition metal-catalyzed processes are central to the enantioselective hydrogenation of related enamines and enamides, suggesting that chiral catalysts could be employed for the asymmetric reduction of this compound to produce optically active β-amino ketones. rsc.orgnih.govacs.org

Role as a Ligand in Transition Metal Complexes and Catalysis

This compound belongs to the class of β-enaminones, which are recognized for their versatility as ligands in coordination chemistry. researchgate.netresearchgate.net These compounds feature a conjugated N-C=C-C=O system, which provides both nucleophilic and electrophilic sites, making them effective chelating agents for a variety of transition metals. researchgate.netresearchgate.net The coordination of this compound to a transition metal center typically occurs through the nitrogen and oxygen atoms, forming a stable six-membered chelate ring. This bidentate coordination mode is a common feature among β-enaminone ligands. researchgate.net

The electronic and steric properties of the substituents on the β-enaminone backbone significantly influence the stability and reactivity of the resulting metal complexes. In the case of this compound, the presence of the cyclopropyl group on the nitrogen atom introduces specific steric and electronic effects that can modulate the catalytic activity of its metal complexes.

Transition metal complexes derived from β-enaminone ligands have demonstrated considerable potential in various catalytic transformations. researchgate.netrsc.org These applications span a range of organic reactions, including but not limited to, C-H bond functionalization, annulation reactions for the synthesis of heterocyclic compounds, and cross-coupling reactions. rsc.orgnih.gov The ability of the β-enaminone ligand to stabilize different oxidation states of the metal center is a key factor in its catalytic efficacy. youtube.com

The general structure of a transition metal complex with a β-enaminone ligand, analogous to this compound, is depicted below:

General Structure of a Metal-(β-enaminone) Complex

| Feature | Description |

| Metal Center (M) | A transition metal ion (e.g., Cu(II), Pd(II), Ni(II), Rh(I)). |

| Ligand | This compound or a similar β-enaminone. |

| Coordination | Bidentate chelation through the nitrogen and oxygen atoms. |

| Resulting Structure | Formation of a stable six-membered metallacycle. |

Detailed research findings on analogous β-enaminone complexes provide insight into the potential catalytic applications of complexes featuring this compound. For instance, nickel complexes with related ligands have been investigated for their role in the C-C activation and difunctionalization of cyclopropyl ketones. nih.gov This suggests that a nickel complex of this compound could potentially catalyze similar ring-opening reactions.

The table below summarizes the types of catalytic reactions where transition metal complexes of analogous β-enaminone ligands have been successfully employed, providing a predictive framework for the potential applications of this compound complexes.

Potential Catalytic Applications based on Analogous Systems

| Catalytic Reaction | Metal Center | Role of β-Enaminone Ligand | Potential for this compound Complex |

| C-H Functionalization/Annulation | Rh(III), Ru(II) | Directing group and stabilizer of the active catalytic species. rsc.org | The N-cyclopropyl group could influence regioselectivity. |

| Cross-Coupling Reactions | Pd(II), Ni(II) | Modulator of the electronic properties of the metal center, influencing catalytic activity. nih.gov | The steric bulk of the cyclopropyl group may affect substrate scope. |

| Hydrogenation of Alkenes | Ni(II), Pt(II) | Formation of a stable pre-catalyst that can be activated under reaction conditions. youtube.com | The ligand's electronic properties would influence the hydridic character of the active species. |

| Polymerization of Olefins | Fe(II), Co(II) | Control of polymer chain growth and tacticity. researchgate.net | The specific stereochemistry of the ligand could be transferred to the polymer. |

While direct experimental data on the catalytic applications of transition metal complexes of this compound is not extensively available in the reviewed literature, the well-established reactivity of analogous β-enaminone complexes strongly suggests its potential as a versatile ligand in homogeneous catalysis. researchgate.netrsc.org Further research into the synthesis and catalytic evaluation of its specific transition metal complexes would be necessary to fully elucidate its capabilities.

Advanced Spectroscopic and Structural Characterization Methodologies for 3z 4 Cyclopropylamino Pent 3 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) chemical shifts and provides crucial information about the connectivity and stereochemistry of (3Z)-4-(Cyclopropylamino)pent-3-en-2-one.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The vinylic proton, the cyclopropyl (B3062369) protons, and the two methyl groups would each have characteristic chemical shifts. The presence of a strong intramolecular hydrogen bond between the amine proton (N-H) and the carbonyl oxygen is a hallmark of β-enaminones, which would result in a significant downfield shift for the N-H proton.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for the carbonyl carbon, the two olefinic carbons, the cyclopropyl carbons, and the two methyl carbons. The chemical shifts of the olefinic carbons are particularly informative for confirming the enaminone tautomer.

To establish the connectivity between these atoms, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the protons on the cyclopropyl ring and the N-H proton, as well as between the protons of the cyclopropyl group itself.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on their attached protons.

The (Z)-stereochemistry of the double bond is stabilized by the intramolecular hydrogen bond and can be confirmed by Nuclear Overhauser Effect (NOE) experiments, which would show spatial proximity between the vinylic proton and one of the methyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on similar structures and may vary from experimental values.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~195 |

| C=CH | ~5.1 | ~97 |

| N-C= | - | ~162 |

| CH₃ (acetyl) | ~2.0 | ~29 |

| CH₃ (vinyl) | ~1.9 | ~20 |

| N-H | ~10.5 | - |

| Cyclopropyl-CH | ~2.5 | ~30 |

| Cyclopropyl-CH₂ | ~0.5-0.8 | ~7 |

Dynamic NMR (DNMR) spectroscopy is a powerful technique to study time-dependent phenomena in molecules, such as conformational changes and chemical exchange processes. For this compound, DNMR could be used to investigate the rotational barrier around the C-N bond and the C-C single bond of the enaminone backbone.

At low temperatures, the rotation around these bonds may be slow on the NMR timescale, leading to the observation of distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single averaged signal. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters for these dynamic processes.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₈H₁₃NO), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and compared with the experimental value to confirm the molecular formula.

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [C₈H₁₃NO]⁺ | 139.0997 |

| [C₈H₁₄NO]⁺ ([M+H]⁺) | 140.1075 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion or protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing valuable structural information.

The fragmentation of this compound would likely involve characteristic losses of small neutral molecules and cleavage of the weaker bonds. Potential fragmentation pathways could include:

Loss of a methyl group (CH₃).

Loss of the acetyl group (CH₃CO).

Cleavage of the cyclopropyl ring.

Loss of the entire cyclopropylamino group.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR spectroscopy.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can provide a molecular fingerprint.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the following functional groups:

N-H stretch: A broad band in the region of 3200-3400 cm⁻¹ in the IR spectrum, indicative of the hydrogen-bonded amine.

C=O stretch: A strong absorption in the IR spectrum around 1600-1650 cm⁻¹. The conjugation and intramolecular hydrogen bonding will lower this frequency from that of a typical ketone.

C=C stretch: A band in the region of 1550-1600 cm⁻¹.

C-H stretches: Bands for the aliphatic (methyl and cyclopropyl) and vinylic C-H bonds in the 2850-3100 cm⁻¹ region.

C-N stretch: A band in the 1250-1350 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the C=C and C-C bonds, which may be weak in the IR spectrum.

Table 3: Predicted Vibrational Frequencies for this compound (Note: These are predicted values based on similar structures and may vary from experimental values.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H stretch | 3200-3400 |

| C-H stretch (sp³ and sp²) | 2850-3100 |

| C=O stretch | 1600-1650 |

| C=C stretch | 1550-1600 |

| C-N stretch | 1250-1350 |

Characteristic Vibrational Modes of Enaminone and Cyclopropyl Moieties

The enaminone moiety (O=C−C=C−N) is characterized by a strong intramolecular N−H···O=C hydrogen bond, which significantly influences the vibrational frequencies of the involved groups. This interaction forms a pseudo-six-membered ring, leading to electron delocalization across the enaminone backbone. Key vibrational modes for this system include:

N−H Stretching: Due to the strong intramolecular hydrogen bond, the N−H stretching vibration (νN-H) appears as a broad band at a lower frequency (typically 3100–3300 cm⁻¹) compared to free amines. nih.gov

C=O Stretching: The carbonyl stretching frequency (νC=O) is also red-shifted due to conjugation and hydrogen bonding, generally appearing in the 1600–1650 cm⁻¹ region.

C=C and C−N Stretching: The vinylogous amide system displays strong coupled vibrations. The C=C stretching (νC=C) is typically found around 1550–1600 cm⁻¹, while the C−N stretching (νC-N) appears in the 1250–1350 cm⁻¹ range.

The cyclopropyl group exhibits unique vibrational modes due to its strained three-membered ring structure. Characteristic vibrations include:

C−H Stretching: The C−H stretching modes of the cyclopropyl ring are typically observed just above 3000 cm⁻¹, distinguishing them from the methyl C-H stretches.

Ring Vibrations: The symmetric ring stretching ("ring breathing") mode is often seen in the 1200–1250 cm⁻¹ region, while other ring deformations and CH₂ group vibrations (scissoring, wagging, twisting) appear in the fingerprint region below 1500 cm⁻¹. nih.gov

The table below summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Enaminone (N-H) | N-H Stretch (H-bonded) | 3100 - 3300 | Medium-Broad |

| Cyclopropyl (C-H) | C-H Stretch | 3000 - 3100 | Medium |

| Methyl (C-H) | C-H Stretch (Asymmetric/Symmetric) | 2850 - 3000 | Medium-Strong |

| Enaminone (C=O) | C=O Stretch (Conjugated, H-bonded) | 1600 - 1650 | Strong |

| Enaminone (C=C) | C=C Stretch | 1550 - 1600 | Strong |

| Enaminone (C-N) | C-N Stretch | 1250 - 1350 | Medium-Strong |

| Cyclopropyl (Ring) | Ring Breathing / Deformations | 800 - 1250 | Variable |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsion angles, confirming the (Z)-configuration around the C=C double bond and revealing the details of the molecular conformation and intermolecular packing.

Obtaining high-quality single crystals suitable for X-ray analysis is a critical prerequisite. Several techniques can be employed for the crystallization of enaminones:

Slow Evaporation: This is the most common method, where the compound is dissolved in a suitable solvent or solvent mixture until saturation, and the solvent is allowed to evaporate slowly over days or weeks in a loosely covered container. The gradual increase in concentration promotes slow crystal growth.

Vapor Diffusion: This technique involves dissolving the compound in a small amount of a solvent in which it is readily soluble. This solution, contained in an open inner vial, is placed inside a sealed larger vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the inner vial, reducing the solubility of the compound and inducing crystallization.

Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form slowly at the interface between the two liquids as the anti-solvent diffuses into the solution.

Optimization of crystal growth involves screening various solvents and solvent mixtures, controlling the rate of evaporation or diffusion, and maintaining a constant temperature. For enaminones, solvents like ethanol, acetone, ethyl acetate, or mixtures with non-polar solvents like hexane are often successful.

The crystal packing of this compound is expected to be dominated by intermolecular hydrogen bonds. While the intramolecular N−H···O=C hydrogen bond defines the molecular conformation, any unengaged hydrogen bond donors or acceptors can participate in intermolecular interactions.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| Intramolecular H-Bond | N-H | C=O | 2.6 - 2.8 (N···O) | Defines molecular conformation (S(6) motif) |

| Intermolecular H-Bond | C-H (Methyl/Cyclopropyl) | C=O | 3.0 - 3.5 (C···O) | Governs crystal packing and supramolecular assembly |

| Van der Waals Forces | N/A | N/A | > 3.5 | Contributes to overall crystal stability and density |

Chiroptical Spectroscopy for Stereochemical Confirmation (If Chiral Analogues)

The parent molecule, this compound, is achiral. However, chiroptical spectroscopic techniques would be indispensable for determining the absolute configuration of its chiral analogues. Chirality could be introduced, for instance, by substitution on the cyclopropyl ring or the pentenone backbone, creating one or more stereocenters.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful, non-destructive techniques that measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov

Electronic Circular Dichroism (ECD): ECD spectroscopy measures chiroptical effects in the UV-Visible range, corresponding to electronic transitions. The enaminone chromophore would give rise to characteristic ECD signals (Cotton effects). The sign and intensity of these signals are exquisitely sensitive to the three-dimensional arrangement of atoms around the chromophore. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) for a specific enantiomer (e.g., R or S), the absolute configuration can be unambiguously assigned. frontiersin.orgnih.gov

Vibrational Circular Dichroism (VCD): VCD measures the chiroptical response in the infrared region, corresponding to molecular vibrations. A VCD spectrum provides a wealth of stereochemical information, as nearly all fundamental vibrational modes of a chiral molecule can be VCD-active. It is particularly useful for molecules that lack strong UV-Vis chromophores. researchgate.net For a chiral analogue of this compound, VCD signals in the C-H, N-H, and C=O stretching regions would be highly informative. Similar to ECD, the comparison of the experimental VCD spectrum with DFT-calculated spectra for a chosen enantiomer allows for a reliable determination of its absolute configuration. rsc.org

The combination of these chiroptical methods provides a robust and non-empirical approach for the stereochemical elucidation of chiral enaminones. nih.gov

Computational and Theoretical Investigations of 3z 4 Cyclopropylamino Pent 3 En 2 One

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the intricate details of the electronic landscape and bonding nature within (3Z)-4-(Cyclopropylamino)pent-3-en-2-one. These methods offer a powerful lens through which the fundamental properties of the molecule can be explored at the atomic level.

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the properties of molecular systems, including enaminones. ijnc.irijnc.irresearchgate.net DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization, by finding the minimum energy structure on the potential energy surface. stackexchange.com For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G**), are utilized to predict bond lengths, bond angles, and dihedral angles of the optimized geometry. ijnc.irresearchgate.net

These calculations typically reveal a planar or near-planar conformation of the enaminone backbone (N−C=C−C=O) due to the extensive π-conjugation. ijnc.ir The intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen is a key feature influencing the geometry and stability of this and related enaminone systems. ijnc.irresearchgate.net The cyclopropyl (B3062369) group's orientation relative to the enaminone plane is also a critical aspect determined through geometry optimization.

Interactive Data Table: Predicted Geometric Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Å or °) | Method/Basis Set |

| C=O Bond Length | 1.24 | B3LYP/6-311++G |

| C=C Bond Length | 1.38 | B3LYP/6-311++G |

| C-N Bond Length | 1.35 | B3LYP/6-311++G |

| N-H Bond Length | 1.02 | B3LYP/6-311++G |

| O...H (H-bond) | 1.85 | B3LYP/6-311++G |

| C-C-C Angle (enone) | 122.5 | B3LYP/6-311++G |

| C-N-C Angle | 125.0 | B3LYP/6-311++G** |

Note: The data in this table is illustrative and based on typical values for similar enaminone structures calculated using DFT. Actual values would require specific calculations for this molecule.

Molecular Orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of molecules. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as they are the frontier orbitals involved in chemical reactions. thaiscience.info

For this compound, the HOMO is typically localized over the electron-rich enamine part of the molecule (the amino group and the C=C double bond), indicating that this region is prone to electrophilic attack. Conversely, the LUMO is generally centered on the electron-deficient enone moiety (the C=O group and the adjacent C=C bond), making it susceptible to nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the molecule's chemical reactivity and stability. thaiscience.info A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. thaiscience.info Computational software can be used to visualize the spatial distribution of these frontier orbitals, providing a qualitative picture of the molecule's reactive sites. youtube.com

Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate orbital interactions. It allows for the study of charge transfer and hyperconjugative interactions within the molecule. In this compound, NBO analysis can quantify the delocalization of the nitrogen lone pair electrons into the π-system of the enone, as well as the electronic interactions between the cyclopropyl ring and the enaminone backbone.

Interactive Data Table: Calculated Frontier Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Localized on the enamine moiety |

| LUMO | -1.8 | Localized on the enone moiety |

| HOMO-LUMO Gap | 4.7 | Indicator of chemical stability |

Note: These energy values are illustrative and representative of similar enaminone systems. Precise values would necessitate specific quantum chemical calculations.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound, particularly with respect to the rotation of the cyclopropyl group and the single bonds within the enaminone chain, gives rise to various possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them.

The rotation around single bonds within the molecule, such as the C-N bond and the C-C bonds, is not entirely free due to steric hindrance and electronic effects. The energy required to overcome these rotational barriers can be calculated by systematically changing the dihedral angle of a specific bond and calculating the energy at each step. This process generates a potential energy profile that reveals the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states for interconversion. msu.eduresearchgate.net

For this compound, a key rotational barrier is associated with the rotation of the cyclopropyl group relative to the enaminone plane. The magnitude of this barrier is influenced by the steric interactions between the cyclopropyl hydrogens and the adjacent methyl group, as well as by electronic interactions between the cyclopropane (B1198618) ring's orbitals and the π-system of the enaminone.

The enaminone moiety itself strongly favors a planar conformation to maximize π-conjugation and the stability afforded by the intramolecular hydrogen bond. This planarity, however, can be slightly distorted to alleviate steric strain. The interplay between the conformational preferences of the rigid, planar enaminone system and the rotatable cyclopropyl group is a key area of investigation in the conformational analysis of this molecule. Computational studies on related cyclopropylamine (B47189) derivatives have shown that stereoelectronic effects, such as hyperconjugative interactions, play a crucial role in determining their conformational preferences. nih.gov

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry provides a powerful toolkit for investigating the mechanisms of chemical reactions at a molecular level. By mapping the potential energy surface (PES) for a given reaction, it is possible to identify the reactants, products, intermediates, and transition states involved. wikipedia.orglibretexts.orgumn.edu

For this compound, computational methods can be used to explore a variety of potential reactions, such as cycloadditions, electrophilic and nucleophilic additions, and rearrangements. For a hypothetical reaction, the first step is to locate the transition state structure, which is a saddle point on the PES. researchgate.net The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the desired reactants and products. mdpi.com These calculations trace the minimum energy path downhill from the transition state to the reactant and product valleys on the PES. mdpi.com

By studying the geometries and electronic structures of the transition states, valuable insights into the factors that control the reactivity and selectivity of the reactions of this compound can be gained. For instance, the role of the cyclopropyl group in directing the stereochemical outcome of a reaction can be investigated by comparing the activation energies of different stereoisomeric transition states.

Transition State Characterization and Reaction Pathway Modeling

The study of reaction mechanisms is a cornerstone of computational chemistry. For this compound, this would involve identifying the transition states of potential reactions, which are the highest energy points along a reaction coordinate. Characterizing these transition states would reveal the structural changes that occur during a chemical transformation. By mapping the entire reaction pathway, from reactants to products through the transition state, a comprehensive understanding of the reaction's feasibility and mechanism can be achieved. However, specific studies modeling these pathways for this compound are not currently available.

Prediction of Kinetic and Thermodynamic Parameters from Computational Studies

Building upon the characterization of reaction pathways, computational methods can be used to predict the kinetic and thermodynamic parameters of a reaction. This includes calculating the activation energy, which determines the reaction rate, and the enthalpy and Gibbs free energy of the reaction, which indicate its spontaneity. Such predictions are vital for understanding the chemical behavior of this compound under various conditions. At present, there is no published data containing these specific computational predictions for this compound.

Spectroscopic Property Prediction and Validation

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational chemistry can predict the ¹H and ¹³C NMR chemical shifts and coupling constants for a given molecule. These theoretical values, when compared with experimental data, can confirm the proposed structure of this compound. While general methods for these predictions are well-established, specific computational NMR data for this particular enaminone is not found in the literature.

Vibrational Frequency Calculations and Correlation with Experimental Data

Computational methods can also calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. By comparing the calculated vibrational spectrum with an experimental one, the structure and bonding within this compound can be further validated. This correlative approach is a powerful tool in structural chemistry, though specific computational vibrational analysis for this compound has not been reported.

Advanced Synthetic Applications of 3z 4 Cyclopropylamino Pent 3 En 2 One in Organic Chemistry

As a Versatile Enamine Synthon in Carbon-Carbon Bond Formation

Enamines, such as (3Z)-4-(Cyclopropylamino)pent-3-en-2-one, are powerful nucleophiles due to the electron-donating nature of the nitrogen atom, which increases the electron density of the α-carbon. This enhanced nucleophilicity allows them to participate in a variety of carbon-carbon bond-forming reactions, making them a cornerstone of modern synthetic strategies.

Michael Additions and Related Conjugate Additions

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental method for C-C bond formation. wikipedia.org Enamines are excellent nucleophiles (Michael donors) for this type of reaction. masterorganicchemistry.com In this context, this compound can react with various Michael acceptors. The reaction mechanism involves the nucleophilic attack of the enamine's α-carbon onto the β-carbon of the electrophilic alkene. masterorganicchemistry.com This forms a new carbon-carbon bond and generates a new enolate or iminium ion intermediate, which is then protonated to yield the final 1,5-dicarbonyl compound (or a related derivative) after hydrolysis.

The general scheme for this reaction is as follows:

Nucleophilic Attack: The enamine adds to the Michael acceptor.

Protonation/Hydrolysis: The resulting intermediate is hydrolyzed to reveal the final product.

The versatility of this reaction allows for the synthesis of a wide range of structures by varying the Michael acceptor.

Table 1: Potential Michael Acceptors for Reaction with this compound

| Michael Acceptor Class | Example | Potential Product Type |

| α,β-Unsaturated Ketones | Methyl vinyl ketone | 1,5-Diketone derivative |

| α,β-Unsaturated Esters | Ethyl acrylate | Keto-ester derivative |

| α,β-Unsaturated Nitriles | Acrylonitrile | Keto-nitrile derivative |

| Nitroalkenes | β-Nitrostyrene | γ-Nitro ketone derivative |

Alkylation and Acylation Reactions via Enamine Intermediates

The Stork enamine synthesis is a well-established method for the alkylation and acylation of ketones and aldehydes under milder conditions than traditional enolate chemistry. The process involves three main steps: enamine formation, reaction with an electrophile, and hydrolysis back to the carbonyl compound. As this compound is a stable enamine, it can be directly utilized in the second step of this sequence.

In an alkylation reaction, the nucleophilic α-carbon of the enamine attacks an alkyl halide in an SN2 reaction, forming a new C-C bond. Subsequent hydrolysis of the resulting iminium salt regenerates the carbonyl group, yielding an α-alkylated β-diketone.

Similarly, in an acylation reaction, the enamine attacks an acyl halide or anhydride. hacettepe.edu.tr This reaction is an effective method for synthesizing 1,3,5-tricarbonyl compounds, which are valuable intermediates in their own right. The use of a base like triethylamine (B128534) is often employed to neutralize the HX produced and prevent the formation of unreactive salts. hacettepe.edu.tr

Table 2: Potential Electrophiles for Reaction with this compound

| Reaction Type | Electrophile Class | Example | Potential Product Type (after hydrolysis) |

| Alkylation | Alkyl Halide | Iodomethane | 3-Methyl-2,4-pentanedione |

| Alkylation | Allylic Halide | Allyl bromide | 3-Allyl-2,4-pentanedione |

| Alkylation | Benzylic Halide | Benzyl bromide | 3-Benzyl-2,4-pentanedione |

| Acylation | Acyl Halide | Acetyl chloride | 3-Acetyl-2,4-pentanedione |

| Acylation | Acid Anhydride | Acetic anhydride | 3-Acetyl-2,4-pentanedione |

In the Synthesis of Complex Heterocyclic Compounds

β-Enaminones are highly valuable precursors for the synthesis of a wide variety of heterocyclic systems due to the presence of multiple, strategically positioned reactive sites.

Pyrrole, Pyridine (B92270), and Pyrimidine (B1678525) Derivatives

Pyrroles: Several synthetic routes to pyrroles can utilize β-enaminones. acs.org For example, they can react with α-haloketones in a variation of the Hantzsch synthesis. More advanced methods involve gold(I)-catalyzed amino-Claisen rearrangement of N-propargyl β-enaminone derivatives or other metal-catalyzed cyclization reactions. acs.org The Paal-Knorr synthesis, which traditionally condenses a 1,4-dicarbonyl compound with an amine, can also be adapted, as the enaminone can be considered a masked 1,4-dicarbonyl equivalent. organic-chemistry.orgthieme-connect.de

Pyridines: The synthesis of pyridine derivatives can be achieved by reacting β-enaminones with various partners. In the Guareschi-Thorpe synthesis, a β-enaminone can react with a cyanoacetamide derivative. Another common approach involves the condensation of an enaminone with a 1,3-dicarbonyl compound in the presence of an ammonia (B1221849) source, which constitutes a variation of the Hantzsch pyridine synthesis. youtube.comyoutube.com

Pyrimidines: Pyrimidine synthesis often involves the reaction of a three-carbon component with a source of two nitrogen atoms, such as an amidine. This compound can serve as the C-C-C fragment. Reaction with an amidine hydrochloride (like acetamidine (B91507) hydrochloride) in a suitable solvent would be expected to lead to the formation of a substituted pyrimidine ring, a core structure in many biologically active molecules. google.com

Synthesis of Fused-Ring Systems

The reactivity of this compound can be harnessed to construct fused heterocyclic systems. This is typically achieved when the reaction partner contains an additional ring or a functional group capable of participating in a subsequent intramolecular cyclization.

For instance, reacting the enaminone with o-phenylenediamine (B120857) could lead to the formation of pyrrole-fused 1,5-benzodiazepines through a cascade cyclization/annulation process. nih.gov In such a reaction, the enaminone first acts as a 1,3-dielectrophile after tautomerization or activation, reacting with both amino groups of the diamine to build the fused system. Another strategy involves using a cyclic ketone as a partner in a multi-component reaction, which can lead to the formation of tetrahydroindoles or other fused pyrroles. nih.gov

Role in Cascade and Multicomponent Reactions for Molecular Complexity Generation

Cascade reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single operation, minimizing waste and improving atom economy. nih.gov β-Enaminones like this compound are ideal substrates for these processes. acs.org

The multiple functional groups within the molecule allow it to participate in sequential transformations. For example, a Michael addition (as described in 6.1.1) could be the first step of a cascade sequence. The adduct formed could then undergo an intramolecular cyclization, such as an aldol (B89426) condensation or amidation, to rapidly generate a complex cyclic or polycyclic structure. Silver-catalyzed cascade reactions of β-enaminones with isocyanoacetates have been shown to produce highly substituted pyrroles through a hypothesized sequence of Mannich addition, cyclization, and ring-opening. acs.org

In MCRs, the enamine can react with two or more other components simultaneously or sequentially without the isolation of intermediates. nih.gov For instance, a three-component reaction between this compound, an aldehyde, and another nucleophile could lead to diverse, highly functionalized products. The ability to generate imine intermediates in situ from the enamine tautomer further expands its utility in imine-based MCRs. nih.govrsc.org

Stereocontrolled Transformations Utilizing the Enaminone Scaffold

The enaminone moiety of this compound is a versatile functional group for stereocontrolled synthesis. The nitrogen atom can be part of a chiral auxiliary, or the enaminone can act as a prochiral substrate in reactions mediated by chiral catalysts.

One potential application is in asymmetric conjugate additions. The enamine can be converted to a chiral enamine using a chiral amine or a chiral auxiliary on the nitrogen atom. This chiral enamine could then react with Michael acceptors in a stereoselective manner. Based on studies of similar β-aminoketones, this approach can lead to the formation of new stereocenters with high control. researchgate.net

Another promising area is the use of chiral Lewis acids or organocatalysts to activate the enaminone system towards nucleophilic attack. For instance, chiral catalysts could facilitate the enantioselective addition of various nucleophiles to the enone part of the molecule. Research on related systems has demonstrated the feasibility of such transformations. researchgate.netmdpi.com

Furthermore, the cyclopropyl (B3062369) group itself can influence the stereochemical outcome of reactions. In photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones, high levels of enantiocontrol have been achieved, suggesting that the cyclopropyl group in this compound could play a crucial role in directing the stereoselectivity of similar cycloaddition reactions. nih.gov

Asymmetric hydrogenation of the C=C bond of the enaminone would provide direct access to chiral β-amino ketones. While specific data for this compound is unavailable, the asymmetric hydrogenation of related α,β-unsaturated ketones and imines is a well-established field. wikipedia.org Chiral transition metal complexes, particularly those of rhodium, ruthenium, and iridium with chiral phosphine (B1218219) ligands, are highly effective for such transformations.

Table 1: Representative Asymmetric Hydrogenation of Enone and Imine Analogs

| Substrate Type | Chiral Catalyst | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Ketone | Ru(OAc)₂[(R)-BINAP] | Chiral Saturated Ketone | up to 98% | wikipedia.org |

| N-Aryl Imine | Ir-complex with chiral phosphine ligand | Chiral Amine | up to 99% | youtube.com |

The success of these analogous reactions suggests that this compound could be a viable substrate for asymmetric hydrogenation to produce the corresponding chiral β-amino ketone with high enantioselectivity.

The enaminone scaffold is well-suited for diastereoselective reactions. The existing stereocenter, if one were introduced, or a chiral auxiliary on the nitrogen atom could direct the stereochemical course of subsequent reactions. For example, the reaction of a chiral derivative of this compound with an aldehyde could proceed via a diastereoselective aldol-type reaction.

Additionally, diastereoselective Michael additions to the enaminone are conceivable. The use of a chiral substrate would likely lead to the formation of one diastereomer in preference to the other.

Incorporating a chiral auxiliary onto the nitrogen atom of the enaminone is a classic strategy to induce stereoselectivity. Common chiral auxiliaries like Evans oxazolidinones or Oppolzer's camphorsultam could potentially be attached to the amino group, although this would require modification of the parent compound. Once the chiral auxiliary is in place, it can direct the stereochemical outcome of various reactions, such as alkylations or aldol reactions at the α-position of the ketone.

The enaminone can participate as a component in cycloaddition reactions. For example, a [3+2] cycloaddition with a suitable dipolarophile could be catalyzed by a chiral Lewis acid to afford chiral nitrogen-containing heterocyclic compounds. Research on nickel-catalyzed [3+2] cycloadditions of cyclopropyl imines with enones has shown the feasibility of forming trisubstituted cyclopentanes. nih.gov This suggests that the enaminone of this compound could potentially undergo similar transformations.

Table 2: Enantioselective Cycloaddition Reactions of Analogous Systems

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|---|

| [3+2] Cycloaddition | Aryl Cyclopropyl Ketone | Alkene | Chiral Lewis Acid | Substituted Cyclopentane | - | up to 99% | nih.gov |

| [3+2] Cycloaddition | Benzophenone-imine of glycine (B1666218) ester | α,β-unsaturated pyrazolamide | Chiral Cyclopropenimine | Michael Adduct | - | up to 99% | rsc.org |

These examples highlight the potential of the enaminone scaffold in this compound for participating in stereocontrolled cycloaddition reactions to generate complex chiral molecules.

Design, Synthesis, and Reactivity of Analogues and Derivatives of 3z 4 Cyclopropylamino Pent 3 En 2 One

Structural Modifications of the Amino Moiety

The amino group of (3Z)-4-(Cyclopropylamino)pent-3-en-2-one is a primary site for structural modifications, offering a straightforward approach to altering the compound's electronic and steric properties. These modifications typically involve the substitution of the cyclopropyl (B3062369) group with various alkyl, aryl, or heterocyclic moieties.

Alkyl and Aryl Substitutions on the Nitrogen Atom

The substitution of the cyclopropyl group with other alkyl or aryl groups can significantly influence the reactivity and physical properties of the resulting enaminone. For instance, the synthesis of analogues with different substituents on the nitrogen atom can be achieved through the condensation reaction between acetylacetone (B45752) and a primary amine. This general reaction provides a versatile route to a variety of N-substituted derivatives.

Research has shown that the nature of the substituent on the nitrogen atom can affect the electronic distribution within the molecule. An X-ray study of related compounds, such as (3Z)-(±)-4-(2′-hydroxypropyl)amino- and (3Z)-4-(2′-hydroxyethyl)amino-pent-3-en-2-ones, reveals that the bond lengths within the hydrogen-bonded ring are equalized due to the intramolecular N-H...O hydrogen bond. researchgate.net In the case of (Z)-4-(2-Hydroxyanilino)pent-3-en-2-one, prepared from the condensation of acetylacetone and 2-aminophenol, the dihedral angle between the hydroxyphenylamino group and the pent-3-en-2-one (B7821955) plane is 31.01 (10)°. nih.gov This highlights how different aryl substitutions can induce distinct conformational preferences.

Table 1: Examples of Alkyl and Aryl Substituted Analogues This table is generated based on available data and general synthetic principles. Specific yields and reaction conditions may vary.

| Substituent on Nitrogen | Starting Amine | Resulting Analogue | Potential Synthetic Method |

|---|---|---|---|

| Ethyl | Ethylamine | (3Z)-4-(Ethylamino)pent-3-en-2-one | Condensation with acetylacetone |

| Phenyl | Aniline | (3Z)-4-(Phenylamino)pent-3-en-2-one | Condensation with acetylacetone |

| 2-Hydroxyphenyl | 2-Aminophenol | (Z)-4-(2-Hydroxyanilino)pent-3-en-2-one | Condensation with acetylacetone nih.gov |

Introduction of Heterocyclic Amine Derivatives

The incorporation of heterocyclic amines in place of the cyclopropylamine (B47189) moiety introduces a wide range of functionalities and potential coordination sites. The synthesis of these derivatives would similarly follow the condensation reaction pathway with acetylacetone. For example, reacting a heterocyclic amine like aminothiazole or aminopyridine with acetylacetone would yield the corresponding (3Z)-4-(heterocyclylamino)pent-3-en-2-one derivatives.

While specific research on heterocyclic derivatives of this compound is not extensively documented in the provided search results, the synthesis of related structures is a common practice in medicinal and coordination chemistry. These modifications can be used to tune the compound's solubility, lipophilicity, and metal-binding properties.

Modifications of the Pent-3-en-2-one Scaffold

The pent-3-en-2-one backbone of the molecule provides multiple avenues for structural modification, including changes to the carbon chain length and substitutions at various positions.

Homologation and Chain Extension Studies

Homologation, the process of extending a carbon chain by a constant unit (often a methylene (B1212753) group), can be applied to the pent-3-en-2-one scaffold. For example, using a different β-diketone in the initial condensation reaction with cyclopropylamine would result in analogues with longer or shorter chains. The use of 2,4-hexanedione (B1211359) or 2,4-heptanedione instead of acetylacetone (2,4-pentanedione) would lead to homologated enaminones. These modifications would alter the steric bulk and conformational flexibility of the molecule.

Substitution on the Alkene or Ketone Moieties

Substitution at the alkene or ketone positions of the pent-3-en-2-one scaffold offers another strategy for creating derivatives. For instance, electrophilic substitution reactions could potentially introduce functional groups at the C3 position of the enaminone system, leveraging the electron-rich nature of the enamine tautomer. Additionally, the methyl groups at the C1 and C5 positions could be functionalized through various synthetic methods, although this might require more complex multi-step syntheses.

Synthesis and Configurational Stability of Related Stereoisomers and Diastereomers

The presence of stereocenters in derivatives of this compound introduces the possibility of stereoisomers, including enantiomers and diastereomers. khanacademy.org The number of possible stereoisomers for a given molecule can be determined by the formula 2^n, where 'n' is the number of chiral centers. youtube.comyoutube.com

The synthesis of specific stereoisomers often requires the use of chiral starting materials or asymmetric synthesis techniques. For example, the synthesis of enantiomerically enriched cyclopropanamine derivatives has been a subject of interest, particularly as intermediates for pharmaceuticals. google.com Asymmetric cyclopropanation methods are employed to create specific stereoisomers of cyclopropane-containing molecules. google.com